4-Chloro-3,5-dinitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

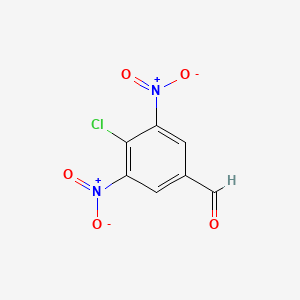

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULAFIJIWWVMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546602 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-50-4 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3,5-dinitrobenzaldehyde chemical properties and structure

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzaldehyde: Structure, Properties, and Synthetic Utility

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure, featuring an electrophilic aldehyde group and an aromatic ring activated by two powerful electron-withdrawing nitro groups, makes it a potent and versatile intermediate for a variety of chemical transformations. The chlorine atom is exceptionally labile, rendering the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its practical application in research and development.

Chemical Structure and Properties

The molecular architecture of this compound is key to its reactivity. The central benzene ring is substituted with a chlorine atom, an aldehyde group, and two nitro groups. The nitro groups at positions 3 and 5, meta to the aldehyde and ortho/para to the chlorine, create a strong electron deficiency in the aromatic ring. This inductive and resonance-based electron withdrawal polarizes the C-Cl bond and stabilizes the intermediate formed during nucleophilic attack, thereby facilitating the displacement of the chloride ion.[1]

Physicochemical Properties

While specific experimental data for the melting and boiling points of this compound are not extensively reported in the literature, data from closely related analogs are provided in Table 1 for comparative purposes. The compound is expected to be a solid at room temperature and possess limited solubility in water but good solubility in common polar organic solvents like DMSO, DMF, and acetone.[2]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 59893-50-4 | [3] |

| Molecular Formula | C₇H₃ClN₂O₅ | [3][4] |

| Molecular Weight | 230.56 g/mol | [3][4] |

| Appearance | Expected to be a light yellow solid | [4] |

| Topological Polar Surface Area | 109 Ų | [3][4] |

| Hydrogen Bond Acceptor Count | 5 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

Table 1: Comparative Physical Properties of Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chlorobenzaldehyde | 140.57 | 45-50 |

| 4-Chloro-3,5-dinitrobenzotrifluoride | 270.55 | 50-55 |

| 4-Chloro-3,5-dinitrobenzoic acid | 246.56 | Yellow crystalline powder |

| 3,5-Dinitrobenzaldehyde | 196.12 | 76-80 |

Structural Representation

The structure of this compound is visualized below.

Caption: 2D Structure of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. The proton of the aldehyde group (-CHO) would appear as a singlet significantly downfield, likely between δ 9.9 and 10.1 ppm. The two equivalent aromatic protons (at C2 and C6) would appear as a singlet further upfield, estimated to be in the range of δ 8.5-9.0 ppm.

-

¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom. The aldehydic carbon is expected around δ 185-190 ppm. The carbon attached to the chlorine (C4) and the carbons bearing the nitro groups (C3, C5) would be significantly deshielded. The remaining aromatic carbons (C1, C2, C6) would also appear in the typical aromatic region (δ 120-150 ppm).

-

IR Spectroscopy: Key infrared absorption bands would include a strong carbonyl (C=O) stretch from the aldehyde at approximately 1700-1720 cm⁻¹. Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) would be prominent around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching vibration, would also be present.[8][9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 230, with a characteristic M+2 isotope peak for the presence of chlorine, approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of the aldehyde proton (-1), the entire CHO group (-29), a nitro group (-46), and chlorine (-35).[10]

Synthesis and Purification

The most direct synthesis of this compound involves the conversion of the corresponding phenol. This approach leverages the greater availability of 4-hydroxy-3,5-dinitrobenzaldehyde as a starting material.[4] A similar, well-documented procedure for the conversion of a dinitrophenol to a chlorobenzene provides a reliable basis for the experimental protocol.[11]

Experimental Protocol: Synthesis from 4-Hydroxy-3,5-dinitrobenzaldehyde

This protocol describes the conversion of a hydroxyl group to a chloro group on a highly deactivated aromatic ring using phosphorus oxychloride.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 4-hydroxy-3,5-dinitrobenzaldehyde to the flask.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask to act as both reagent and solvent. With stirring, slowly add N,N-diethylaniline dropwise. The aniline derivative acts as a base to facilitate the reaction.[4]

-

Reaction: Heat the mixture with stirring. A temperature of approximately 90°C for 2-3 hours is a reasonable starting point, analogous to similar transformations.[11] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring to quench the excess POCl₃.

-

Purification: The crude this compound will precipitate as a light yellow solid.[4] Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acids and salts.

-

Drying: Dry the purified solid under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay between its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The core utility of this molecule lies in its susceptibility to SNAr reactions. The two nitro groups strongly activate the C4 position, making the chlorine an excellent leaving group for a wide array of nucleophiles.[1][12] This reaction proceeds via a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[12]

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. This compound | C7H3ClN2O5 | CID 13681590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR [m.chemicalbook.com]

- 8. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 9. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) IR Spectrum [chemicalbook.com]

- 10. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-3,5-dinitrobenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzaldehyde, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety protocols, offering a valuable resource for laboratory and development settings.

Core Chemical Identity

Chemical Name: this compound CAS Number: 59893-50-4[1][2] Molecular Formula: C₇H₃ClN₂O₅[1] Molecular Weight: 230.56 g/mol [1]

Structural Representation:

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Data

This compound is typically a light yellow solid. A summary of its key physical and computed properties is provided below.

| Property | Value | Source |

| Melting Point | 79-80 °C | [2] |

| Boiling Point (Predicted) | 355.0 ± 42.0 °C | [2] |

| Density (Predicted) | 1.686 ± 0.06 g/cm³ | [2] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

Synthesis Protocol

The primary route for the synthesis of this compound involves the chlorination of 4-hydroxy-3,5-dinitrobenzaldehyde.

Reaction Principle:

The hydroxyl group of 4-hydroxy-3,5-dinitrobenzaldehyde is substituted with a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of a base such as N,N-diethylaniline. The base serves to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

In a well-ventilated fume hood, dissolve 4-hydroxy-3,5-dinitrobenzaldehyde in phosphorus oxychloride.

-

With continuous stirring at room temperature, add N,N-diethylaniline dropwise to the solution.

-

After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes.[5]

-

Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and decompose any unreacted phosphorus oxychloride.

-

A light yellow solid, the desired product, will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the filter cake thoroughly with water to remove any remaining impurities.

-

Dry the purified solid to obtain this compound.[5]

Reactivity and Applications in Synthesis

This compound is a valuable intermediate due to its reactive functional groups: the aldehyde and the activated chlorine atom.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and hydrazines to form imines and hydrazones, respectively. These derivatives are often investigated for their pharmacological properties.[6]

-

Aromatic Chlorine: The chlorine atom is activated towards nucleophilic aromatic substitution by the two strongly electron-withdrawing nitro groups in the ortho and para positions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of substituted benzaldehyde derivatives.

Application as a Synthetic Intermediate:

While not typically an active pharmaceutical ingredient itself, this compound serves as a building block for more complex molecules. For instance, related chloro-nitroaromatic compounds are used in the synthesis of pharmaceuticals and other specialty chemicals.[7] It is also a precursor for the synthesis of heat-resistant explosives.[8] The general reactivity of chloro-nitroaromatic compounds makes them important in the development of new chemical entities.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The safety information for closely related compounds suggests that it should be handled with care.

Hazard Identification and Precautionary Measures:

Based on data for similar compounds, this compound may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[11][12] Do not eat, drink, or smoke when using this product.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

References

-

Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018-09-14). OAText. Available at: [Link]

-

Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. (2018-09-14). OAText. Available at: [Link]

-

3,5-dinitrobenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

-

This compound | C7H3ClN2O5 | CID 13681590. PubChem. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. Available at: [Link]

-

2,4-dinitrobenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

-

SAFETY DATA SHEET. Chem Service. (2015-02-09). Available at: [Link]

-

4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. (2015). Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

4-Chloro-3,5-dinitrobenzotrifluoride SDS. Available at: [Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]

Sources

- 1. This compound | C7H3ClN2O5 | CID 13681590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59893-50-4 [chemicalbook.com]

- 3. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. oatext.com [oatext.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. 4-Chloro-3,5-dinitrobenzotrifluoride SDS - Download & Subscribe for Updates [sdsmanager.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic data for 4-Chloro-3,5-dinitrobenzaldehyde (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-3,5-dinitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure, featuring an electrophilic aldehyde group and a benzene ring activated by two electron-withdrawing nitro groups and a chloro substituent, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and an analysis of the spectral features.

The molecular structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry vial.[2] CDCl₃ is a common first choice for many organic compounds.[3]

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]

-

-

Instrument Setup:

-

Acquisition Parameters:

-

¹H NMR:

-

Acquire the spectrum using a 90° pulse.

-

Set a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements (typically 1-2 seconds for routine spectra).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).

-

-

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with two distinct signals in the aromatic region and one in the aldehyde region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet | 1H | Aldehydic proton (CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.9 | Singlet | 2H | Aromatic protons (H-2, H-6) | These protons are equivalent due to the symmetry of the molecule. They are significantly deshielded by the strong electron-withdrawing effects of the adjacent nitro groups and the aldehyde group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde typically appears in this downfield region. |

| ~150 | C-3, C-5 | Carbons bearing the nitro groups are deshielded due to the strong electron-withdrawing nature of the nitro groups. |

| ~140 | C-4 | The carbon attached to the chlorine atom is deshielded, though to a lesser extent than those attached to the nitro groups. |

| ~135 | C-1 | The carbon attached to the aldehyde group is deshielded. |

| ~128 | C-2, C-6 | These carbons are deshielded by the adjacent electron-withdrawing groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[5][6]

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[5]

-

Gently mix the sample and KBr, then grind them together until a fine, homogeneous powder is obtained.[7]

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes to form a thin, transparent pellet.[7]

-

Carefully remove the pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and chloro-aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2850 and ~2750 | Medium | C-H (aldehyde) | Stretching |

| ~1710 | Strong | C=O (aldehyde) | Stretching |

| ~1540 | Strong | N=O (nitro) | Asymmetric Stretching |

| ~1350 | Strong | N=O (nitro) | Symmetric Stretching |

| ~1600 and ~1475 | Medium to Weak | C=C (aromatic) | Stretching |

| ~850 | Strong | C-Cl | Stretching |

| ~900-675 | Medium to Strong | C-H (aromatic) | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8]

-

This causes the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z.

-

Predicted Mass Spectrum Data

The molecular weight of this compound is 230.56 g/mol .[9] The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 230/232 | [M]⁺ (Molecular ion) |

| 229/231 | [M-H]⁺ |

| 200/202 | [M-NO]⁺ |

| 184/186 | [M-NO₂]⁺ |

| 154/156 | [M-NO₂-CO]⁺ |

| 125 | [M-NO₂-CO-Cl]⁺ |

| 75 | [C₆H₃]⁺ |

The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of ³⁷Cl.[10]

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, provide a comprehensive framework for the characterization of this compound. These data, in conjunction with the detailed experimental protocols, offer researchers, scientists, and drug development professionals the necessary tools to confidently identify and assess the purity of this important chemical intermediate. The unique spectral fingerprint arising from the combination of the aldehyde, dinitro, and chloro-substituted aromatic ring serves as a robust analytical signature for this compound.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

ResearchGate. (2024, June 10). How to preparation sample for FT-IR analyze?. Retrieved from [Link]

-

Innovatce. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

-

ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. How To [chem.rochester.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. shimadzu.com [shimadzu.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. kinteksolution.com [kinteksolution.com]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. This compound | C7H3ClN2O5 | CID 13681590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3,5-dinitrobenzaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-3,5-dinitrobenzaldehyde, with a focus on its solubility in common laboratory solvents and its stability under various conditions. As a key building block in medicinal chemistry and materials science, a thorough understanding of these parameters is paramount for its effective use in research and development.

While extensive quantitative data for this specific molecule is not widely published, this document synthesizes established principles of physical organic chemistry and provides robust, field-proven methodologies for determining these essential characteristics. This guide is structured to empower researchers to generate reliable, application-specific data for this compound.

Physicochemical Profile of this compound

This compound is a crystalline solid with the molecular formula C₇H₃ClN₂O₅ and a molecular weight of approximately 230.56 g/mol .[1] Its structure, characterized by an aromatic ring substituted with an aldehyde group, a chlorine atom, and two nitro groups, dictates its chemical reactivity and physical properties. The strong electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aldehyde group and the overall stability of the molecule.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₅ | PubChem[1] |

| Molecular Weight | 230.56 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59893-50-4 | Guidechem[2] |

| Appearance | Expected to be a crystalline solid | General Knowledge |

Solubility in Common Laboratory Solvents

A comprehensive search of available literature indicates a significant lack of publicly available quantitative solubility data for this compound in common organic solvents.[3] However, based on the principle of "like dissolves like," its polar aromatic structure suggests it will exhibit appreciable solubility in polar aprotic and some polar protic solvents.

Anticipated Solubility Profile:

| Solvent | Polarity | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | High | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | High | Another highly polar aprotic solvent with excellent solvating properties for polar molecules. |

| Acetone | Medium-High | Moderate to High | A polar aprotic solvent that is a good general solvent for many organic compounds. |

| Acetonitrile (ACN) | Medium-High | Moderate | A polar aprotic solvent commonly used in chromatography; should be a suitable solvent. |

| Ethanol | Medium | Moderate | A polar protic solvent; hydrogen bonding capability may enhance solubility. |

| Methanol | Medium | Moderate | Similar to ethanol, a polar protic solvent that should effectively solvate the molecule. |

| Dichloromethane (DCM) | Low | Low to Moderate | A non-polar aprotic solvent; solubility is expected to be lower than in polar solvents. |

| Water | High | Low | The presence of the non-polar benzene ring and the chloro group is expected to limit aqueous solubility despite the polar nitro and aldehyde groups. A structurally similar compound, 4-chloro-3,5-dinitrobenzoic acid, is only slightly soluble in water.[4][5][6] |

Experimental Protocol for Determining Solubility

To address the absence of quantitative data, the following isothermal saturation method is recommended. This protocol is a robust and reliable way to determine the solubility of a compound in various solvents at a specific temperature.

Workflow for Isothermal Saturation Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected laboratory solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, carefully remove the vials and allow the undissolved solid to settle. For more accurate separation, centrifugation is recommended.

-

Sample Preparation for Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Stability of this compound

Thermal Stability

Aromatic aldehydes are generally susceptible to oxidation at elevated temperatures, which could lead to the formation of the corresponding carboxylic acid (4-chloro-3,5-dinitrobenzoic acid). The presence of two nitro groups, which are known to be thermally labile in some contexts, suggests that thermal decomposition could also be a degradation pathway.

Photostability

Aromatic nitro compounds can be susceptible to photolytic degradation. Exposure to UV or visible light may induce photochemical reactions, potentially leading to the reduction of the nitro groups or other complex degradation pathways.

Hydrolytic Stability (Effect of pH)

The aldehyde functional group is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions, aromatic aldehydes can undergo the Cannizzaro reaction if they lack an alpha-hydrogen, which is the case for this compound. This would result in a disproportionation reaction to form the corresponding alcohol and carboxylic acid. Additionally, the chlorine atom, activated by the two electron-withdrawing nitro groups, may be susceptible to nucleophilic aromatic substitution by hydroxide ions at elevated pH and temperature. A study on the related compound, 4-chloro-3,5-dinitrobenzoic acid, showed that it undergoes nucleophilic substitution of the chlorine atom in alkaline media.[5][6]

Experimental Protocol for Forced Degradation Studies

To comprehensively assess the stability of this compound, a forced degradation study according to the International Council for Harmonisation (ICH) guidelines is recommended.[7] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Workflow for Forced Degradation Study:

Caption: General workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂). For thermal and photostability, both solid and solution states should be tested.

-

Exposure to Stress Conditions:

-

Hydrolytic: Store the solutions at a controlled temperature (e.g., 60°C).

-

Oxidative: Store the solution at room temperature.

-

Thermal: Expose the solid and solution to elevated temperatures (e.g., 60°C).

-

Photolytic: Expose the solid and solution to a light source as specified in ICH Q1B guidelines, including a dark control.[7]

-

-

Time-Point Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 6, 24, 48 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to identify the structure of the degradation products.[8][9]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is currently limited in the public domain, the provided experimental protocols offer a clear and robust framework for researchers to generate this critical information. By following these methodologies, scientists and drug development professionals can ensure the reliable and effective application of this important chemical intermediate in their work. The principles and protocols outlined herein are designed to uphold scientific integrity and provide a self-validating system for the characterization of this compound.

References

- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (URL: not available)

-

PHYSICOCHEMICAL AND TOXICOLOGICAL STUDIES ON 4-CHLORO 3,5-DINITROBENZOIC ACID IN AQUEOUS SOLUTIONS - CONICET. (URL: [Link])

-

Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed. (URL: [Link])

-

Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - OUCI. (URL: [Link])

-

4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem. (URL: [Link])

- Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (URL: not available)

-

This compound | C7H3ClN2O5 | CID 13681590 - PubChem. (URL: [Link])

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (URL: [Link])

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])

-

Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. (URL: [Link])

Sources

- 1. This compound | C7H3ClN2O5 | CID 13681590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions [ouci.dntb.gov.ua]

- 7. database.ich.org [database.ich.org]

- 8. dspace.ceu.es [dspace.ceu.es]

- 9. researchgate.net [researchgate.net]

Reactivity of the aldehyde group in 4-Chloro-3,5-dinitrobenzaldehyde

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Chloro-3,5-dinitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule Defined by Electron Deficiency

This compound is a highly functionalized aromatic aldehyde where the reactivity of the carbonyl group is profoundly influenced by the powerful electron-withdrawing nature of its substituents. The presence of two nitro groups and a chlorine atom on the benzene ring creates a state of extreme electron deficiency, rendering the aldehyde carbon exceptionally electrophilic. This guide offers a comprehensive exploration of this heightened reactivity, detailing the underlying electronic principles, key reaction classes, validated experimental protocols, and the molecule's utility as a versatile synthetic building block.

The Electronic Architecture: Understanding the Source of Reactivity

The chemical behavior of this compound is a direct consequence of its electronic structure. The aldehyde group (-CHO), while inherently electrophilic, is dramatically activated by the cumulative effects of the ring substituents.

-

Inductive and Resonance Effects: The two nitro groups (-NO₂) are potent electron-withdrawing groups, operating through both the inductive (-I) and resonance (-R) effects. They pull electron density from the aromatic ring, which in turn withdraws density from the aldehyde carbon. The chlorine atom also contributes a significant -I effect.

-

Enhanced Electrophilicity: This systematic depletion of electron density makes the carbonyl carbon an aggressive electrophile, highly susceptible to attack by a wide range of nucleophiles.[1] This activation is significantly greater than in less substituted benzaldehydes, leading to faster reaction rates and often allowing for milder reaction conditions.

Caption: Logical flow of electronic effects leading to heightened reactivity.

Nucleophilic Addition and Condensation Reactions

The primary mode of reactivity for the aldehyde group is nucleophilic addition.[1] In this compound, this reactivity is harnessed for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[2][3] The exceptional electrophilicity of this compound makes it an ideal substrate for this reaction, often proceeding to high yields under mild conditions.[4][5]

Field-Proven Protocol: Knoevenagel Condensation with Malononitrile

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of ethanol.

-

Reagent Addition: Add malononitrile (1.1 eq) to the solution.

-

Catalysis: Introduce a catalytic amount of piperidine (2-3 drops). The use of a mild base is critical to prevent self-condensation of the aldehyde, a risk mitigated by the aldehyde's high reactivity.[2]

-

Reaction: Reflux the mixture for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed if higher purity is required.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (phosphorane).[6] The reaction is highly reliable and provides excellent control over the location of the newly formed double bond. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[7]

Caption: Key condensation pathways for the target aldehyde.

Schiff Base (Imine) Formation

The reaction of the aldehyde with primary amines yields Schiff bases (imines), a fundamental transformation in medicinal chemistry and coordination chemistry.[8][9][10] This condensation is typically reversible and can be catalyzed by a trace amount of acid.

Field-Proven Protocol: Synthesis of a Schiff Base with Aniline

-

Setup: Dissolve this compound (1.0 eq) in 25 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add an equimolar amount of aniline (1.0 eq) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

-

Reaction: Reflux the mixture for 2-3 hours. The formation of the brightly colored imine product can often be observed visually.

-

Work-up: Upon completion, cool the mixture in an ice bath to induce crystallization.

-

Purification: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry. The purity can be assessed by melting point determination and spectroscopic methods.

Oxidation and Reduction of the Aldehyde

The aldehyde functional group represents an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation to 4-Chloro-3,5-dinitrobenzoic acid

The highly activated aldehyde is easily oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or milder ones like chromium-based reagents can effect this transformation efficiently.

Field-Proven Protocol: Oxidation with Potassium Permanganate

-

Setup: Suspend this compound (1.0 eq) in a mixture of 20 mL of acetone and 10 mL of water.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (approx. 1.2 eq) in 30 mL of water. The addition should be portion-wise to manage the exothermic nature of the reaction.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is complete when the characteristic purple color of the permanganate ion has been replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Work-up: Filter the mixture to remove the MnO₂. The filter cake should be washed with a small amount of hot water.

-

Isolation: Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl until no more precipitate forms.

-

Purification: Collect the solid 4-Chloro-3,5-dinitrobenzoic acid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture.[11][12]

| Property | Starting Aldehyde | Oxidized Product |

| IUPAC Name | This compound | 4-Chloro-3,5-dinitrobenzoic acid |

| Molecular Formula | C₇H₃ClN₂O₅ | C₇H₃ClN₂O₆ |

| Molecular Weight | 230.56 g/mol [13] | 246.56 g/mol [11] |

| Typical Yield | N/A | >90% |

| Melting Point | ~85-87 °C | 159-162 °C[12] |

Reduction to (4-Chloro-3,5-dinitrophenyl)methanol

Selective reduction of the aldehyde in the presence of two nitro groups requires a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice, as it readily reduces aldehydes but typically does not affect nitro groups under standard conditions.[14]

Field-Proven Protocol: Reduction with Sodium Borohydride

-

Setup: Dissolve this compound (1.0 eq) in 40 mL of methanol in a flask and cool to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq) slowly in small portions. The choice of NaBH₄ over a stronger agent like LiAlH₄ is crucial for selectivity, preventing the reduction of the nitro groups.[14]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Add 30 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude alcohol, which can be recrystallized from an appropriate solvent system.

Conclusion

The reactivity of the aldehyde group in this compound is a textbook example of substituent-driven activation. The powerful electron-withdrawing capacity of the dual nitro groups and the chlorine atom renders the carbonyl carbon exceptionally electrophilic, facilitating a broad spectrum of synthetic transformations including condensation, oxidation, and reduction reactions under often mild conditions. This predictable and pronounced reactivity makes it an invaluable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials where its unique electronic properties can be strategically exploited.

References

- Title: Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde Source: Benchchem URL

- Title: Application Notes and Protocols for the Reduction of 4-Chloro-3-nitrobenzaldehyde Source: Benchchem URL

-

Title: Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities Source: PubMed Central URL: [Link]

-

Title: The Knoevenagel Condensation Source: Organic Reactions URL: [Link]

-

Title: 3,5-dinitrobenzaldehyde - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The WITTIG REACTION With CHEMILUMINESCENCE! Source: Department of Chemistry, University of the West Indies URL: [Link]

-

Title: Chemical Reactions of Aldehydes and Ketones Source: Chemistry Student URL: [Link]

-

Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]

-

Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Schiff Base Synthesis, Characterization, and Bioactivity Source: ER Publications URL: [Link]

-

Title: Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: 2,4-dinitrobenzaldehyde - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]

-

Title: Synthesis and characterization of novel Schiff base ligands Source: International Journal of Chemical Studies URL: [Link]

-

Title: A Highly Versatile One-Pot Aqueous Wittig Reaction Source: Science and Education Publishing URL: [Link]

-

Title: 4-Chloro-3,5-dinitrobenzoic acid Source: PubChem URL: [Link]

-

Title: Aldehydes and Ketones: 14 Reactions With The Same Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects Source: Semantic Scholar URL: [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erpublications.com [erpublications.com]

- 10. chemijournal.com [chemijournal.com]

- 11. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-氯-3,5-二硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | C7H3ClN2O5 | CID 13681590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism of 4-Chloro-3,5-dinitrobenzaldehyde

<I> A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) mechanism as it pertains to 4-chloro-3,5-dinitrobenzaldehyde. This compound serves as a quintessential substrate for illustrating the principles of SNAr reactions, a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. We will dissect the electronic and structural factors that govern this reaction, elucidate the pivotal role of the Meisenheimer complex, and provide actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental reaction class.

Introduction: The Imperative of Nucleophilic Aromatic Substitution in Medicinal Chemistry

Aromatic rings are typically electron-rich and thus predisposed to electrophilic attack. However, the strategic placement of potent electron-withdrawing groups (EWGs) can reverse this intrinsic reactivity, rendering the aromatic core susceptible to nucleophilic attack. This transformation, known as nucleophilic aromatic substitution (SNAr), is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2]

Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation.[1][3] Instead, it follows a distinct addition-elimination pathway.[1][4] The substrate this compound is an exemplary model for studying this reaction. Its structure incorporates a good leaving group (chloride) and is heavily activated by three potent electron-withdrawing groups: two nitro groups and a benzaldehyde moiety.

Core Mechanistic Principles of the SNAr Reaction

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[4][5] The rate of this reaction is critically dependent on the electronic landscape of the aromatic ring.[2]

Key Requirements for a Facile SNAr Reaction:

-

An Activated Aromatic Ring: The presence of strong electron-withdrawing groups is essential to decrease the electron density of the ring, making it electrophilic.[1][3]

-

A Good Leaving Group: A group that can depart with its electron pair, such as a halide, is necessary.[3]

-

A Strong Nucleophile: The attacking species must possess sufficient nucleophilicity to attack the electron-deficient ring.

The Role of Electron-Withdrawing Groups (EWGs)

The defining feature of this compound's reactivity is the strategic placement of its electron-withdrawing substituents. The two nitro groups and the aldehyde group powerfully activate the aromatic ring towards nucleophilic attack.[6] This activation is a consequence of both inductive and resonance effects.

Inductively, the electronegative oxygen and nitrogen atoms pull electron density away from the ring through the sigma bonds. More significantly, the nitro and aldehyde groups exert a strong resonance effect, delocalizing the negative charge that develops on the ring during the reaction.[4][6] For the SNAr reaction to be effective, these EWGs must be positioned ortho or para to the leaving group.[1][4][5][6] This specific orientation allows for the direct delocalization of the negative charge of the intermediate onto the EWG, a crucial stabilizing interaction.[4][5] In this compound, the nitro groups are ortho to the chlorine atom, and the aldehyde group is para, providing optimal activation.

The Meisenheimer Complex: A Pivotal Intermediate

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][6][7] This complex is formed in the first, and typically rate-determining, step of the reaction when the nucleophile attacks the carbon atom bearing the leaving group.[8][9]

The attack of the nucleophile temporarily disrupts the aromaticity of the ring, resulting in a negatively charged intermediate.[10] The stability of this Meisenheimer complex is paramount to the success of the reaction.[8][11] The electron-withdrawing groups play their most critical role here, delocalizing the negative charge through resonance, thereby stabilizing the intermediate.[4][6] Spectroscopic techniques such as NMR and UV-Vis can be used to characterize these stable complexes in some cases.[12]

The second step of the mechanism involves the elimination of the leaving group, which restores the aromaticity of the ring.[4][5] This step is generally fast.

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the following diagrams illustrate the SNAr mechanism for this compound and a typical experimental workflow.

Caption: SNAr reaction mechanism of this compound.

Caption: General experimental workflow for an SNAr reaction.

Experimental Protocol: A Self-Validating System

The following protocol for the reaction of this compound with a generic amine nucleophile is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 230.56 | 1.0 | 1.0 |

| Amine Nucleophile (e.g., Aniline) | 93.13 | 1.1 | 1.1 |

| Base (e.g., K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Solvent (e.g., DMF) | - | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol), the amine nucleophile (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) via syringe. Polar aprotic solvents are generally favored for SNAr reactions.[13]

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80 °C). The progress of the reaction should be monitored periodically.

-

Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality and Experimental Choices

-

Choice of Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[14]

-

Use of a Base: The inclusion of a mild base like potassium carbonate is crucial when using amine nucleophiles to neutralize the HCl that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile.

-

Inert Atmosphere: While not always strictly necessary for SNAr reactions, an inert atmosphere is good practice to prevent potential side reactions, especially with sensitive substrates or nucleophiles.

-

Temperature Control: The reaction rate is temperature-dependent. The chosen temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products.

Conclusion

The nucleophilic aromatic substitution reaction of this compound is a robust and well-understood transformation that exemplifies the principles of activating an aromatic ring towards nucleophilic attack. A thorough understanding of the addition-elimination mechanism, the stabilizing role of electron-withdrawing groups, and the central importance of the Meisenheimer intermediate is critical for the successful application of this reaction in the synthesis of pharmaceutical compounds. The provided experimental framework serves as a reliable starting point for researchers to explore the vast synthetic potential of this powerful reaction.

References

-

Nucleophilic aromatic substitution - Wikipedia. [Link]

-

Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? - ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

-

Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - National Institutes of Health (NIH). [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

-

Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - National Institutes of Health (NIH). [Link]

-

Stability of the Meisenheimer Complex in a SNAr Reaction - Frontiers. [Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects - ResearchGate. [Link]

-

This compound | C7H3ClN2O5 | CID 13681590 - PubChem. [Link]

-

Meisenheimer complex - Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. [Link]

-

A spectroscopic study of the formation of isomeric Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Aromatic Nucleophilic Substitution | Dalal Institute. [Link]

-

SNAr Reaction in Other Common Molecular Solvents - Wordpress. [Link]

-

Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC - NIH. [Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 6. youtube.com [youtube.com]

- 7. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 8. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Research Applications of 4-Chloro-3,5-dinitrobenzaldehyde: A Versatile Reagent in Synthetic and Medicinal Chemistry

Abstract

4-Chloro-3,5-dinitrobenzaldehyde is a highly functionalized aromatic compound characterized by an aldehyde group, a chloro substituent, and two nitro groups. This unique combination of functional groups makes it a potent and versatile building block in various fields of chemical research. The strong electron-withdrawing nature of the nitro groups significantly activates the chlorine atom for nucleophilic aromatic substitution, while the aldehyde moiety provides a reactive site for condensation and derivatization reactions. This guide explores the synthesis, reactivity, and principal research applications of this compound, with a focus on its utility in medicinal chemistry for the development of novel bioactive scaffolds and in analytical chemistry as a potential derivatizing agent. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this compound in their work.

Introduction: Unveiling a Multifunctional Synthetic Tool

In the landscape of organic synthesis, the strategic value of a chemical intermediate is often determined by the number and nature of its functional groups. This compound (CDB) is a prime example of a molecule whose architecture is deliberately poised for sequential, selective chemical transformations. The benzene ring is flanked by two powerful electron-withdrawing nitro groups positioned meta to the aldehyde. This electronic arrangement serves two critical purposes: it significantly enhances the electrophilicity of the aldehydic carbon, and more importantly, it activates the chlorine atom at the C4 position, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

This inherent reactivity profile establishes CDB as a valuable precursor for synthesizing a diverse array of more complex molecules. Its applications are particularly prominent in the field of medicinal chemistry, where it serves as a foundational scaffold for creating heterocyclic compounds and other molecular frameworks that are frequently investigated for therapeutic potential. This guide will provide a comprehensive overview of the core properties, synthesis, and key applications of CDB, underscoring its significance as a versatile tool for chemical innovation.

Physicochemical and Structural Properties

A foundational understanding of a reagent begins with its physical and chemical properties. These data are essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 59893-50-4 | [1][2] |

| Molecular Formula | C₇H₃ClN₂O₅ | [1][2] |

| Molecular Weight | 230.56 g/mol | [1] |

| Appearance | Light yellow solid (typical) | [2] |

| SMILES | C1=C(C=C(C(=C1[O-])Cl)[O-])C=O | [1] |

| InChIKey | XULAFIJIWWVMCT-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

Synthesis and Chemical Reactivity

Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the chlorination of its hydroxylated precursor, 4-Hydroxy-3,5-dinitrobenzaldehyde.[2] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Mechanism Causality: The lone pair of electrons on the hydroxyl group's oxygen atom attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination steps, often facilitated by a base like N,N-diethylaniline to neutralize the generated HCl, lead to the substitution of the hydroxyl group with a chlorine atom. The reaction is typically quenched in ice water to decompose any remaining phosphorus oxychloride and precipitate the final product.[2]

Core Reactivity Profile

The research utility of CDB is derived from its three primary reactive sites, as illustrated below. The electronic interplay between these groups dictates the compound's synthetic applications.

-

[A] The Aldehyde Group: This group is a classic electrophilic site for nucleophiles. It readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. This is a cornerstone of its application in building complex heterocyclic scaffolds.

-

[B] The Activated Chloro Group: The presence of two ortho/para-directing nitro groups strongly withdraws electron density from the aromatic ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. This facilitates SNAr reactions, where the chlorine is displaced by amines, thiols, or alkoxides, allowing for the introduction of new functionalities. Studies on the analogous compound, 4-chloro-3,5-dinitrobenzotrifluoride, confirm its high reactivity with aniline derivatives via an addition-elimination mechanism.[3][4]

-

[C] The Nitro Groups: Beyond their activating effect, the nitro groups themselves can be chemically transformed. They can be selectively or fully reduced to amino groups, providing another avenue for derivatization and significantly altering the electronic properties of the molecule.

Core Research Applications

Medicinal Chemistry and Drug Development

The primary application of CDB is as a versatile scaffold in medicinal chemistry. Its ability to undergo sequential reactions at the aldehyde and chloro positions allows for the construction of diverse molecular libraries for biological screening.

Application Focus: Synthesis of Bioactive Hydrazones

Hydrazones (compounds containing the R₁R₂C=NNH₂ structure) are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6] CDB is an excellent starting material for synthesizing novel hydrazone derivatives.

The synthetic logic is a two-step process:

-

Condensation: The aldehyde group of CDB reacts with a hydrazide (e.g., 2-cyanoacetohydrazide) to form a stable hydrazone linkage.

-

Substitution (Optional): The still-active chloro group on the resulting hydrazone can be substituted by various nucleophiles to generate a library of related compounds with diverse functionalities.

This strategy has been effectively used with structurally similar dinitrobenzaldehydes to produce compounds with potent antimicrobial activity.[5][6] For instance, derivatives of 2-hydroxy-3,5-dinitrobenzaldehyde have yielded compounds with excellent antibacterial and antifungal profiles.[5] The core principle remains the same: the dinitrophenyl moiety often imparts significant biological activity, which can be modulated by the substituents introduced via the hydrazone and SNAr reactions.

Analytical Chemistry

The high reactivity of the aldehyde group with primary and secondary amines makes CDB a potential derivatizing agent for analytical applications, particularly in chromatography.

Causality: Many analytes, such as amino acids or certain pharmaceuticals, lack a chromophore, making them difficult to detect using standard UV-Vis detectors in HPLC. By reacting these amino-containing analytes with CDB, a dinitrophenyl tag is attached. The resulting derivative is not only less polar (improving chromatographic behavior on reverse-phase columns) but also possesses a strong chromophore due to the dinitrophenyl ring, enabling highly sensitive detection. While 4-Chloro-3,5-dinitrobenzotrifluoride has been explicitly used for this purpose with amino acids, the principle is directly applicable to CDB.[4]

Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol is an illustrative example adapted from established procedures for similar compounds and demonstrates the practical application of CDB in synthesis.[5][6]

Objective: To synthesize (E)-N'-(4-chloro-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide.

Materials:

-

This compound (1.0 mmol, 230.56 mg)

-

2-Cyanoacetohydrazide (1.0 mmol, 99.09 mg)

-

Absolute Ethanol (15 mL)

-

Glacial Acetic Acid (1-2 drops)

-

Round-bottom flask (50 mL), magnetic stirrer, condenser

Procedure:

-

Dissolution of Reagents: In a 50 mL round-bottom flask, suspend this compound (230.56 mg) in absolute ethanol (10 mL). Add 1-2 drops of glacial acetic acid to the suspension to act as a catalyst.

-

Addition of Hydrazide: To this stirring suspension, add a solution of 2-cyanoacetohydrazide (99.09 mg) dissolved in ethanol (5 mL).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours, often indicated by the formation of a distinct precipitate.

-

Isolation of Product: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials.

-

Drying and Characterization: Dry the collected solid under vacuum. The resulting product, a colored powder (typically yellow or orange), should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point range.

-

IR Spectroscopy: Confirm the presence of key functional groups: C≡N stretch (~2260 cm⁻¹), C=N stretch of the hydrazone (~1600 cm⁻¹), and strong N-O stretches for the nitro groups (~1530 and 1340 cm⁻¹).

-

¹H NMR: Confirm the structure by analyzing the chemical shifts and coupling constants of the aromatic and hydrazone protons.

-

This self-validating protocol ensures the reliable synthesis and confirmation of the target compound, which can then be used in further synthetic steps or for biological evaluation.

Conclusion and Future Outlook

This compound is more than a simple aromatic aldehyde; it is a strategically designed synthetic intermediate with significant potential. Its value is rooted in its predictable and versatile reactivity, enabling the construction of complex molecular architectures through sequential, functional-group-specific reactions. The primary and most promising application lies in medicinal chemistry, where it serves as a robust starting point for generating libraries of novel compounds, particularly hydrazones and other heterocycles, for drug discovery programs.

Future research will likely focus on expanding the scope of nucleophiles used in SNAr reactions with CDB-derived scaffolds to create even greater molecular diversity. Furthermore, the development of one-pot, multi-component reactions involving CDB could streamline the synthesis of complex drug-like molecules. As the search for novel therapeutic agents continues, the utility of versatile and highly functionalized building blocks like this compound will undoubtedly grow, cementing its role as a key reagent in the chemist's toolbox.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]

-

OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives as effective antimicrobial agents. Retrieved from [Link]

-

OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives as effective antimicrobial agents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of 4-Chloro-3,5-dinitrobenzaldehyde

Foreword: Understanding the Chemical Landscape of 4-Chloro-3,5-dinitrobenzaldehyde

This compound is a substituted aromatic aldehyde, a class of compounds pivotal in synthetic organic chemistry. Its utility as a building block in the development of novel pharmaceutical agents and other fine chemicals is significant. The molecule's architecture, featuring a reactive aldehyde group, a halogenated phenyl ring, and two electron-withdrawing nitro groups, makes it a versatile intermediate. However, these same structural motifs are responsible for its inherent hazardous properties. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive framework for the safe handling, storage, and disposal of this compound. Our approach transcends a mere recitation of procedural steps, delving into the causality behind each precaution to foster a culture of intrinsic safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

While a comprehensive GHS classification for this compound is not uniformly available across all safety data sheets, a critical assessment of its chemical structure and data from analogous compounds allows for a robust hazard identification.[1] The presence of nitro groups on an aromatic ring suggests potential for toxicity and reactivity, a common characteristic of this chemical class.[2]

Primary Hazards:

-

Skin Irritation and Sensitization: Aromatic nitro compounds are known irritants and potential sensitizers.[3][4] Prolonged or repeated contact can lead to dermatitis.

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.

-

Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.

Physical and Chemical Properties Summary: